molecular formula C15H12O8 B1252320 (-)-Dihydromyricetin

(-)-Dihydromyricetin

Cat. No. B1252320
M. Wt: 320.25 g/mol
InChI Key: KJXSIXMJHKAJOD-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-dihydromyricetin is the (2S,3S)-stereoisomer of dihydromyricetin. It is a dihydromyricetin and a secondary alpha-hydroxy ketone. It is an enantiomer of a (+)-dihydromyricetin.

Scientific Research Applications

Health-Benefiting Activities

(-)-Dihydromyricetin, a flavonoid isolated from Ampelopsis grossedentata, exhibits a range of health-benefiting activities. These include antioxidative, anti-inflammatory, anticancer, antimicrobial, cell death-mediating, lipid and glucose metabolism-regulatory activities. It has the potential to either scavenge reactive oxygen species (ROS) for oxidative stress protection or enhance ROS generation to selectively combat cancer cells, without affecting normal cells. However, its low bioavailability is a limitation for practical applications (Li et al., 2017).

Role in Metabolic Diseases

(-)-Dihydromyricetin has shown promising roles in treating metabolic diseases. It acts as a potential preventive or therapeutic agent in conditions like diabetes mellitus, atherosclerosis, nonalcoholic fatty liver disease, and osteoporosis. This is achieved through its antitumor, anti-inflammation, organ-protective, and metabolic regulation effects (Tong et al., 2019).

Effects in Nonalcoholic Fatty Liver Disease

A clinical trial demonstrated that (-)-Dihydromyricetin supplementation improved glucose and lipid metabolism in patients with nonalcoholic fatty liver disease. It also influenced various biochemical parameters, suggesting therapeutic effects possibly due to improved insulin resistance and reduced levels of specific inflammatory markers (Chen et al., 2015).

Tissue Distribution and Metabolism

Studies on rats have shown that (-)-Dihydromyricetin can be distributed rapidly in various tissues, particularly in the gastrointestinal tract. It is mostly excreted unconverted in feces, and several metabolites have been identified in urine and feces. This knowledge is vital for evaluating its biological activities and future development (Fan et al., 2017).

Cardioprotective Effects

(-)-Dihydromyricetin has shown potential in attenuating cardiac fibroblasts proliferation induced by angiotensin II, related to its inhibitory effects on oxidative stress. This suggests its utility in treating conditions like cardiac fibrosis (Song et al., 2017).

Antioxidant Mechanism

Research has focused on the antioxidant center of (-)-Dihydromyricetin's molecular structure, particularly on the B loop 3', 4', 5' location of phenol hydroxy. Understanding this aspect is crucial for its potential as an antioxidant (Huang, 2006).

Glucose Homeostasis and Insulin Sensitivity

(-)-Dihydromyricetin enhances insulin sensitivity and improves glucose-related metabolism, reducing lipid levels. This has implications for its use in type 2 diabetes insulin resistance therapy and hepatic steatosis treatment (Le et al., 2016).

properties

Product Name

(-)-Dihydromyricetin

Molecular Formula

C15H12O8

Molecular Weight

320.25 g/mol

IUPAC Name

(2S,3S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H/t14-,15+/m1/s1

InChI Key

KJXSIXMJHKAJOD-CABCVRRESA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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